molecular formula C19H23NO3 B4896560 N-(3-isopropoxypropyl)-2-phenoxybenzamide

N-(3-isopropoxypropyl)-2-phenoxybenzamide

Cat. No. B4896560
M. Wt: 313.4 g/mol
InChI Key: VUXSQHOUGNIUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-2-phenoxybenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s by pharmaceutical company GlaxoSmithKline. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the fitness and bodybuilding community due to its ability to enhance endurance and aid in fat loss.

Mechanism of Action

N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor-delta (PPAR-delta) pathway. This pathway is involved in regulating energy metabolism and plays a role in the oxidation of fatty acids. Activation of this pathway results in increased expression of genes involved in fat oxidation and energy metabolism.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in energy metabolism and fat oxidation. It also increases the uptake of glucose into muscle cells, leading to improved insulin sensitivity. Additionally, it has been shown to improve cardiovascular function and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 has several advantages for use in lab experiments. It is highly selective for the PPAR-delta pathway and has minimal off-target effects. It also has a long half-life, making it suitable for use in long-term studies. However, it is important to note that the effects of this compound 501516 can vary depending on the species being studied and the dosage used.

Future Directions

There are several potential future directions for research on N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It may also have potential applications in treating cardiovascular diseases. Additionally, further research is needed to fully understand the long-term effects of this compound 501516 on human health.

Synthesis Methods

The synthesis of N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 involves several steps, including the reaction of phenoxybenzoic acid with isopropylamine to form an amide intermediate. This intermediate is then reacted with 3-bromopropanol to form the final product.

Scientific Research Applications

N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 has been extensively studied for its potential applications in various scientific fields. It has been shown to improve endurance and increase fat oxidation in animal studies. It has also been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

2-phenoxy-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-15(2)22-14-8-13-20-19(21)17-11-6-7-12-18(17)23-16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSQHOUGNIUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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